AA10 TG2 inhibitor
Description
Overview of the Transglutaminase Enzyme Family and Diverse Physiological Roles of TG2
The transglutaminase (TG) family comprises a group of structurally related enzymes that catalyze the post-translational modification of proteins. karger.comnih.gov Their primary and most well-known function is to create highly stable isopeptide bonds between glutamine and lysine (B10760008) residues within or between proteins. karger.comwikipedia.org These cross-links are resistant to proteolytic degradation and are crucial for various physiological processes, including blood coagulation, wound healing, and the stabilization of skin and hair. karger.commdpi.com
Transglutaminase 2 (TG2), also known as tissue transglutaminase, is the most ubiquitously expressed and extensively studied member of this family. nih.govphysiology.org Unlike its relatives, which often have more restricted expression, TG2 is found in numerous tissues and cellular compartments, including the cytosol, nucleus, mitochondria, and the extracellular space. wikipedia.orgmdpi.com This widespread distribution reflects its involvement in a remarkable variety of cellular functions. nih.gov
Beyond its classic protein cross-linking activity, TG2 is a pleiotropic enzyme with multiple distinct biochemical functions. It can act as a G-protein in signal transduction, a protein disulfide isomerase (PDI), and a protein kinase. physiology.orgencyclopedia.pubbmbreports.org These diverse activities, which can be dependent or independent of calcium levels, allow TG2 to participate in fundamental cellular processes such as cell adhesion, differentiation, migration, survival, and programmed cell death (apoptosis). mdpi.commdpi.com In the extracellular matrix (ECM), for example, TG2 binds to and stabilizes proteins like fibronectin, playing a critical role in tissue architecture and repair. wikipedia.orgnih.gov
Pathophysiological Involvement of TG2 in Disease Progression
While essential for normal physiology, the dysregulation of TG2's expression or activity is a key contributor to the pathogenesis of numerous diseases. mdpi.comphysiology.orgmdpi.com Its multifaceted nature means it can influence disease from multiple angles, making it a compelling therapeutic target.
Fibrosis, the excessive accumulation of ECM proteins leading to scarring and organ dysfunction, is a hallmark of many chronic diseases and is responsible for a significant percentage of deaths in the developed world. plos.orgphysiology.org TG2 is a central player in this process. physiology.org Its expression and activity are elevated in fibrotic tissues of the kidney, liver, lung, and heart. mdpi.comnih.govphysiology.org
TG2 contributes to fibrosis in several ways:
ECM Cross-linking: By forming resilient isopeptide bonds between ECM components like collagen, TG2 makes the matrix stiffer and more resistant to degradation by natural enzymes. nih.govnih.gov This disrupts the balance between matrix production and breakdown, leading to its accumulation. nih.gov
TGF-β Activation: TG2 plays a critical role in activating Transforming Growth Factor-beta (TGF-β), a potent pro-fibrotic cytokine. physiology.orgnih.gov TG2 cross-links the latent form of TGF-β to the ECM, a necessary step for its release and activation, which in turn stimulates further fibrotic processes. plos.orgphysiology.org
Myofibroblast Differentiation: TG2 promotes the transformation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive collagen deposition in fibrotic diseases. mdpi.com
Studies in animal models have shown that inhibiting or genetically deleting TG2 can protect against fibrosis in various organs, highlighting its causal role. physiology.orgnih.gov
| Organ | Role of TG2 in Fibrosis | Key Mechanisms |
|---|---|---|
| Kidney | Contributes to interstitial fibrosis in chronic kidney disease (CKD) and diabetic nephropathy. physiology.orgnih.govplos.org | ECM cross-linking, activation of TGF-β, promotes inflammation and myofibroblast infiltration. nih.govscitechdaily.com |
| Lung | Implicated in idiopathic pulmonary fibrosis (IPF) by promoting ECM accumulation and stiffening. nih.gov | Cross-linking of collagen and fibronectin, making the matrix resistant to degradation. nih.gov |
| Liver | Involved in the progression of liver fibrosis by stabilizing the ECM. mdpi.com | Cross-linking of matrix components, contributing to sustained TGF-β activation. mdpi.com |
| Heart | Contributes to cardiac fibrosis following injury or in heart failure. physiology.org | Overexpression leads to increased collagen cross-linking and ECM dysregulation. physiology.org |
TG2 is deeply intertwined with inflammatory pathways. Its expression is induced by pro-inflammatory cytokines like TNF-α and IL-6. imrpress.commdpi.com In turn, TG2 can amplify inflammatory signaling through a feedback loop with the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). imrpress.comnih.gov TG2 can activate NF-κB through a unique mechanism, leading to the sustained production of inflammatory and pro-survival signals that are hallmarks of chronic inflammatory diseases and cancer. nih.govaacrjournals.orgplos.org
The most well-documented role of TG2 in autoimmunity is in celiac disease. eurekaselect.com In this condition, TG2 deamidates gluten peptides in the intestine, converting them into a form that strongly stimulates an immune response in genetically susceptible individuals, leading to inflammation and damage to the small intestine.
The role of TG2 in cancer is complex and context-dependent. iiarjournals.org In many aggressive cancers, including pancreatic, breast, and ovarian cancers, high levels of TG2 are associated with poor prognosis, metastasis, and resistance to chemotherapy. mdpi.comfrontiersin.orgresearchgate.net
TG2 promotes cancer progression through several mechanisms:
Drug Resistance: TG2 can activate pro-survival signaling pathways, such as the NF-κB and PI3K/Akt pathways, which protect cancer cells from apoptosis induced by chemotherapy. mdpi.comiiarjournals.orgmdpi.com
Metastasis: TG2 facilitates the epithelial-to-mesenchymal transition (EMT), a process where cancer cells gain migratory and invasive properties, enabling them to spread to distant organs. mdpi.comfrontiersin.orgfao.org It also helps remodel the tumor microenvironment by cross-linking ECM proteins, creating a stiffened matrix that promotes cell motility. mdpi.commdpi.com
Cancer Stem Cells: TG2 activity is linked to the maintenance of cancer stem cells, a subpopulation of tumor cells responsible for tumor initiation, recurrence, and chemoresistance. mdpi.com
Elevated TG2 levels and activity are a common feature in several neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. bmbreports.orgmdpi.comnih.gov A pathological hallmark of these conditions is the accumulation of insoluble protein aggregates in the brain. mdpi.com TG2 has been shown to be a substrate for and to cross-link the very proteins that form these aggregates, such as amyloid-beta (Aβ) and tau in Alzheimer's, α-synuclein in Parkinson's, and mutant huntingtin (mHTT) in Huntington's disease. mdpi.comnih.gov This cross-linking can promote the formation of stable, toxic oligomers and larger insoluble fibrils. bmbreports.orgmdpi.com
In Huntington's disease, for example, the mutant huntingtin protein contains an expanded polyglutamine region that is a direct substrate for TG2's cross-linking activity. bmbreports.org Genetic inhibition of TG2 in mouse models of Huntington's has been shown to improve motor function and prolong survival, providing strong evidence for its role in the disease's progression. nih.govacs.org
| Neurodegenerative Disease | Key TG2 Substrate(s) | Consequence of TG2 Activity |
|---|---|---|
| Alzheimer's Disease | Amyloid-beta (Aβ), Tau mdpi.com | Promotes formation of toxic Aβ oligomers and fibrils; cross-links tau into filaments. bmbreports.orgmdpi.com |
| Parkinson's Disease | α-Synuclein mdpi.com | Catalyzes oligomerization and fibril formation, contributing to Lewy bodies. mdpi.comnih.gov |
| Huntington's Disease | Mutant Huntingtin (mHTT) mdpi.com | Cross-links mHTT, leading to the formation of insoluble nuclear inclusions. bmbreports.orgmdpi.com |
TG2 in Neurodegenerative Processes
Therapeutic Rationale for Targeting Transglutaminase 2 Activity
Transglutaminase 2 (TG2) is a unique and multifunctional enzyme belonging to the transglutaminase family. mdpi.com It acts as a protein-glutamine γ-glutamyltransferase, catalyzing the calcium-dependent post-translational modification of proteins by forming stable isopeptide bonds between glutamine and lysine residues. mdpi.comlongdom.org Beyond its cross-linking function, TG2 also exhibits GTPase, protein disulfide isomerase, and kinase activities, and can act as a non-enzymatic scaffolding protein in cell adhesion and signaling processes. thno.org This pleiotropic nature allows TG2 to participate in a wide array of cellular processes, including cell adhesion, migration, survival, apoptosis, extracellular matrix (ECM) stabilization, and signal transduction. mdpi.commdpi.com
The dysregulation of TG2's activity or expression is implicated in the pathogenesis of a broad spectrum of human diseases. nih.govbiomedicinej.com This central role in various pathologies provides a strong therapeutic rationale for its inhibition.
Fibrotic Diseases: In conditions like pulmonary fibrosis, liver cirrhosis, and progressive kidney disease, TG2's cross-linking activity contributes to the excessive deposition and stabilization of ECM proteins, leading to tissue scarring and organ dysfunction. nih.gov By cross-linking collagen and other matrix components, TG2 makes the ECM more resistant to degradation, promoting the fibrotic process. nih.gov
Cancer: TG2's role in cancer is complex and often tissue-specific, but it is frequently associated with tumor progression, metastasis, and chemoresistance. mdpi.comaacrjournals.org It can promote cancer cell survival by activating pro-survival signaling pathways like NF-κB and Akt. biomedicinej.comaacrjournals.org Its interaction with the ECM can also enhance cell adhesion and invasion, facilitating metastasis. mdpi.com Furthermore, elevated TG2 levels have been linked to resistance to various chemotherapeutic agents. mdpi.com
Neurodegenerative Diseases: In disorders such as Alzheimer's, Parkinson's, and Huntington's disease, TG2 is thought to contribute to the formation of insoluble protein aggregates that are hallmarks of these conditions. mdpi.comtandfonline.com Proteins like amyloid-beta, tau, α-synuclein, and mutant huntingtin are all substrates for TG2, and their cross-linking by the enzyme can lead to the formation of stable, toxic aggregates. mdpi.com
Inflammatory and Autoimmune Diseases: TG2 is a key player in several inflammatory conditions. mdpi.com In celiac disease, TG2 deamidates gliadin peptides in the gut, a crucial step that enhances their immunogenicity and triggers the inflammatory response in genetically susceptible individuals. researchgate.net It is also involved in other inflammatory diseases like rheumatoid arthritis and colitis. mdpi.com
Cardiovascular Diseases: TG2 contributes to cardiovascular pathologies such as atherosclerosis and hypertension. nih.gov Its role in ECM stabilization can affect vascular remodeling and stiffness. nih.gov
Given its multifaceted involvement in these disease states, inhibiting TG2 activity is considered a promising therapeutic strategy to halt or reverse pathology. nih.govacs.org
Historical Context and Current Landscape of TG2 Inhibitor Development
The pursuit of therapeutic agents targeting Transglutaminase 2 has a history spanning several decades, evolving from non-specific compounds to highly potent and selective molecules. nih.gov The development of these inhibitors can be broadly categorized based on their mechanism of action. mdpi.comresearchgate.net
Types of TG2 Inhibitors:
| Inhibitor Type | Mechanism of Action | Examples |
|---|---|---|
| Competitive Amine Inhibitors | Compete with the enzyme's natural amine substrates (e.g., lysine residues) to occupy the active site, thus blocking the transamidation reaction. researchgate.net | Cysteamine (B1669678), Monodansylcadaverine (MDC) tandfonline.comgoogle.com |
| Reversible Inhibitors | Bind non-covalently to the enzyme's active site, blocking substrate access without forming a permanent bond. researchgate.net Often designed as substrate analogues. | Cinnamoyl derivatives (e.g., CP4d) zedira.com |
| Irreversible Inhibitors | Form a permanent, covalent bond with a key residue in the enzyme's active site, typically the catalytic cysteine, leading to permanent inactivation. researchgate.net | Halodihydroisoxazoles, peptidic inhibitors with acrylamide (B121943) "warheads" (e.g., ZED1227, VA4, AA10) researchgate.netgoogle.commdpi.com |
|Allosteric Inhibitors |Bind to a site on the enzyme distinct from the active site, inducing a conformational change that results in inactivation. nih.gov |GK921 nih.gov |
Historically, early research utilized non-specific inhibitors like cysteamine and monodansylcadaverine to probe the function of TG2. tandfonline.comnih.gov While useful as research tools, their lack of specificity limited their therapeutic potential. The subsequent development focused on creating more specific and potent inhibitors.
The current landscape of TG2 inhibitor development is vibrant, with several compounds advancing into clinical trials. mdpi.com A notable example is ZED1227 , a direct-acting, irreversible inhibitor designed to be poorly permeable, targeting extracellular TG2 in the gut for the treatment of celiac disease. mdpi.com Another approach is the use of inhibitory antibodies like Zampilimab , which is being investigated in kidney transplant recipients. mdpi.com
Despite significant progress, challenges remain, including achieving optimal cell permeability for targeting intracellular TG2, ensuring high selectivity over other transglutaminase family members, and demonstrating efficacy in complex in vivo models. researchgate.netrsc.org The field is now focused on designing inhibitors that can modulate specific functions of TG2, such as its transamidation versus its GTP-binding activity, to achieve more targeted therapeutic effects. medchemexpress.com
Scope and Specific Research Objectives for AA10 TG2 Inhibitor Investigations
AA10 is a potent, irreversible inhibitor of Transglutaminase 2, developed as a research tool primarily for cancer studies. medchemexpress.comhodoodo.com The investigations surrounding AA10 are focused on understanding its specific interactions with TG2 and its subsequent effects on cellular processes, particularly those relevant to cancer biology.
The primary research objectives for the investigation of AA10 include:
Potency and Selectivity Assessment: To quantify the inhibitory potency of AA10 against human TG2. This involves determining key kinetic parameters such as the second-order rate constant (kinact/KI), which measures the efficiency of irreversible inhibition. rsc.org
Dual-Activity Inhibition: A key objective was to develop inhibitors that could abolish both the calcium-dependent transamidation activity and the GTP-binding/signaling function of TG2. zedira.commedchemexpress.com Research has focused on how irreversible binding to the active site can lock the enzyme in an "open" conformation, thereby preventing it from adopting the "closed" conformation required for GTP binding. zedira.com
Elucidation of Structure-Activity Relationships (SAR): To systematically modify the chemical structure of lead compounds to produce inhibitors like AA10 with optimized potency and pharmacological properties. This involves exploring different chemical moieties attached to the core scaffold. medchemexpress.com
Application in Cancer Models: To use AA10 as a chemical probe to investigate the role of TG2 in cancer. Specific aims include studying the effect of TG2 inhibition on cancer cell proliferation, survival, migration, and resistance to chemotherapy, particularly in models of aggressive cancers like glioblastoma. google.com The compound is used to test the hypothesis that inhibiting TG2 can suppress tumor growth and sensitize cancer cells to existing therapies. google.com
The development of AA10 and related compounds is part of a broader effort to create advanced chemical tools to dissect the complex biology of TG2 and to validate it as a therapeutic target in various diseases. rsc.org
Table of Mentioned Compounds
| Compound Name | Full Chemical Name / Description |
|---|---|
| AA10 | (S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl)carbamate hodoodo.comglixxlabs.com |
| Cysteamine | A non-specific competitive inhibitor of transglutaminases tandfonline.com |
| ERW-1069 | A TG2-specific inhibitor nih.gov |
| GK921 | An allosteric inhibitor of TG2 nih.gov |
| KCC-009 | A TG2-specific small molecule inhibitor nih.gov |
| Monodansylcadaverine (MDC) | A fluorescent competitive amine inhibitor of TG2 google.com |
| Quercetin | A flavonoid shown to inhibit TG2 and β-catenin signaling nih.gov |
| VA4 | An irreversible TG2 inhibitor mdpi.com |
| ZED1227 | An irreversible, cell-impermeable TG2 inhibitor for celiac disease mdpi.com |
Properties
CAS No. |
2134106-02-6 |
|---|---|
Molecular Formula |
C32H36N4O5 |
Molecular Weight |
556.663 |
IUPAC Name |
(S)-Benzyl (1-(4-(2-naphthoyl)piperazin-1-yl)-6-acrylamido-1-oxohexan-2-yl)carbamate |
InChI |
InChI=1S/C32H36N4O5/c1-2-29(37)33-17-9-8-14-28(34-32(40)41-23-24-10-4-3-5-11-24)31(39)36-20-18-35(19-21-36)30(38)27-16-15-25-12-6-7-13-26(25)22-27/h2-7,10-13,15-16,22,28H,1,8-9,14,17-21,23H2,(H,33,37)(H,34,40)/t28-/m0/s1 |
InChI Key |
LCWXTWXQACZEKA-NDEPHWFRSA-N |
SMILES |
O=C(OCC1=CC=CC=C1)N[C@@H](CCCCNC(C=C)=O)C(N2CCN(C(C3=CC=C4C=CC=CC4=C3)=O)CC2)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AA10; AA 10; AA-10 |
Origin of Product |
United States |
Mechanistic Elucidation of Aa10 Tg2 Inhibitor Activity
In Vitro Enzymatic Inhibition Kinetics of TG2 Inhibitors
Kinetic studies are fundamental to characterizing the potency and mechanism of an enzyme inhibitor. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and substrate.
The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions. ncifcrf.govsciencesnail.com While useful for initial screening, IC50 values are dependent on the concentrations of the enzyme and substrate used in the assay. ncifcrf.govsciencesnail.com
The inhibition constant (Ki) is a more intrinsic measure of inhibitor potency. ncifcrf.gov It is a thermodynamic constant that reflects the binding affinity of the inhibitor for the enzyme. ncifcrf.govsciencesnail.com A lower Ki value indicates a higher affinity and, therefore, a more potent inhibitor. The relationship between IC50 and Ki is dependent on the mode of inhibition and the substrate concentration. sciencesnail.commdpi.com
For irreversible inhibitors, the kinetic analysis is more complex, often involving the determination of an inactivation rate constant (k_inact) in addition to the Ki. nih.govcore.ac.uk
Table 1: Examples of Kinetic Values for Various TG2 Inhibitors This table presents data from various well-documented TG2 inhibitors to illustrate the range of observed potencies.
| Inhibitor | Type | Target | IC50 | Ki | k_cat/K_M (μM⁻¹min⁻¹) |
|---|---|---|---|---|---|
| ZED-1227 | Irreversible | Human TG2 | 45 nM medchemexpress.commedchemexpress.com | - | - |
| BJJF078 | - | Human TG2 | 41 nM medchemexpress.com | - | - |
| MD102 | - | TG2 | 0.35 µM medchemexpress.commedchemexpress.com | - | - |
| GK921 | - | Human TG2 | 7.71 µM medchemexpress.com | - | - |
| ERW1041 | Irreversible | TG2 | Dose-dependent inhibition observed mdpi.com | - | - |
| HB-3-20 | - | TG2 | - | - | 0.16 medchemexpress.com |
| Zampilimab | Monoclonal Antibody | TG2 | 0.25 nM medchemexpress.commedchemexpress.com | - | - |
Note: The table is populated with representative data. A direct comparison requires standardized assay conditions. "-" indicates data not specified in the cited sources.
The mode of inhibition describes how an inhibitor interacts with the enzyme and/or the enzyme-substrate complex. sciencesnail.com
Competitive Inhibition : The inhibitor binds only to the free enzyme at the active site, competing with the substrate. sciencesnail.com This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate complex. sciencesnail.com It reduces the enzyme's efficiency but does not prevent substrate binding.
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate complex, preventing the reaction from completing. sciencesnail.com
Irreversible Inhibition : The inhibitor, often called a "suicide inhibitor," binds covalently to the enzyme, permanently inactivating it. nih.govaston.ac.uk Many TG2 inhibitors are designed to be irreversible, targeting the active site cysteine (Cys277). mdpi.comaston.ac.ukcardiff.ac.uk AA10 is described as an irreversible TG2 inhibitor. medchemexpress.commedchemexpress.commedchemexpress.com
Reversible Inhibition : The inhibitor binds non-covalently and can dissociate from the enzyme, allowing the enzyme to regain activity. nih.gov
Determining whether an inhibitor binds reversibly or irreversibly is crucial. Irreversible inhibitors form a stable, often covalent, bond with the enzyme. nih.govaston.ac.uk This is a key feature of AA10. medchemexpress.com This characteristic is typically confirmed through dialysis experiments or by observing time-dependent inactivation that cannot be reversed by removing the inhibitor from the solution. nih.gov For example, the inhibitor ZED1227 forms a stable covalent bond with the cysteine in the catalytic center of TG2, demonstrating its irreversible nature. cardiff.ac.uk Irreversible inhibitors are noted for their high efficiency and extended duration of action. nih.gov
Analysis of the Mode of Inhibition by AA10 TG2 Inhibitor (e.g., competitive, non-competitive, uncompetitive, irreversible, reversible)
Molecular Interactions of TG2 Inhibitor with Transglutaminase 2
Understanding the physical interactions between an inhibitor and TG2 provides insight into the basis of its affinity and specificity.
Binding Affinity is the strength of the interaction between the inhibitor and the enzyme. It is quantitatively expressed by the dissociation constant (Kd), which is the inverse of the association constant. A lower Kd value signifies a stronger binding affinity. For the monoclonal antibody inhibitor Zampilimab, the Kd for TG2 is less than 50 pM, indicating extremely high affinity. medchemexpress.commedchemexpress.com
Specificity refers to an inhibitor's ability to bind to its intended target (TG2) with greater affinity than to other related enzymes (e.g., other transglutaminases like TG1 or TG3) or unrelated proteins. aston.ac.uk High specificity is critical to minimize off-target effects. For instance, the inhibitor BJJF078 shows high potency for TG2 (IC50 = 41 nM) but also inhibits the related enzyme TG1, albeit at a higher concentration (IC50 = 0.16 µM), indicating a degree of selectivity. medchemexpress.com Inhibitors like hTG2 inhibitor VA4 are noted to react exclusively at the TG2 transamidase site. medchemexpress.commedchemexpress.com
Structural biology techniques provide atomic-level views of how an inhibitor fits into the enzyme's structure. technologynetworks.comnih.gov
Co-crystallography : This X-ray crystallography technique involves crystallizing the target enzyme (TG2) while it is bound to the inhibitor. nih.gov The resulting 3D structure reveals the precise binding mode, the specific amino acid residues involved in the interaction, and any conformational changes in the enzyme upon inhibitor binding. nih.gov While there are no specific co-crystal structures publicly available for a compound named "AA10," structural studies of TG2 with other inhibitors have been crucial. For example, the structure of human TG2 bound to an inhibitory peptidomimetic has provided a mechanistic explanation for enzyme regulation. researchgate.net The binding of inhibitors to the active site can lock the enzyme in an "open" conformation, which in turn can block its GTP binding and signaling functions. researchgate.net
Cryo-electron microscopy (Cryo-EM) : Cryo-EM is increasingly used to determine the structure of large protein complexes and proteins that are difficult to crystallize. nih.govbiorxiv.org It is particularly valuable for studying flexible proteins like TG2 and capturing different conformational states in solution. nih.gov Recent studies have used cryo-EM and small-angle X-ray scattering (SAXS) to show that TG2 adopts an open state when bound to Ca2+ and can form dimers. nih.gov These techniques are essential for understanding how inhibitors that stabilize certain conformations exert their effects. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| AA10 |
| BJJF078 |
| ERW1041 |
| GK921 |
| HB-3-20 |
| hTG2 inhibitor VA4 |
| MD102 |
| Zampilimab |
Computational Modeling and Molecular Dynamics Simulations of this compound Binding
Computational approaches, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in elucidating the binding mechanism of inhibitors to TG2. nih.govknu.edu.af These methods allow for a detailed examination of the interactions between the inhibitor and the enzyme at an atomic level.
In the case of acrylamide-based TG2 inhibitors, quantum mechanical reaction profiling has been employed to study the Michael reaction with the catalytic cysteine residue (CYS277) in the active site of TG2. nih.gov This process involves docking the inhibitors into the active site, followed by MD simulations to refine the coordinates before modeling the covalent modification of the CYS277 thiolate. nih.gov Such studies have shown a good correlation between the experimental IC50 data and the calculated activation energies, suggesting the utility of this approach in evaluating potential TG2 inhibitors. nih.gov
Molecular dynamics simulations provide further insights into the stability of the enzyme-inhibitor complex. knu.edu.afnih.gov By analyzing parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), solvent-accessible surface area (SASA), and radius of gyration (RG), researchers can confirm the stability and suitability of the inhibitor's interaction with the enzyme. knu.edu.affrontiersin.org For instance, stable hydrogen bonding and minimal conformational changes during simulations are indicative of a strong and effective binding of the inhibitor. nih.gov These computational tools are crucial for understanding the dynamic behavior of the ligand-protein complex and for the rational design of more potent and specific inhibitors. frontiersin.org
Investigation of Allosteric Modulation by this compound
Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule at a site other than the active site, known as an allosteric site. libretexts.orgnumberanalytics.com This binding event induces a conformational change in the protein, which in turn affects its function. numberanalytics.com Allosteric inhibitors decrease the protein's activity. libretexts.org
The activity of TG2 is known to be allosterically regulated by factors such as guanine (B1146940) nucleotides (GTP) and Ca²⁺. plos.orgnih.gov When GTP is bound, TG2 adopts a closed or compact conformation, which renders the catalytic cysteine inaccessible and thus inhibits the transamidation activity. nih.gov This highlights the importance of allosteric sites in controlling TG2 function.
While AA10 is described as an irreversible inhibitor that likely targets the active site, the concept of allosteric modulation is crucial in the broader context of TG2 inhibition. medchemexpress.commedchemexpress.com Some inhibitors, distinct from AA10, function by binding to GTP-binding pockets or otherwise modulating the conformation of TG2 allosterically. The study of allosteric modulation provides alternative strategies for inhibiting TG2, which could offer advantages in terms of specificity and reducing off-target effects compared to active-site-directed inhibitors. numberanalytics.com Understanding the allosteric regulation of TG2 is therefore essential for developing a comprehensive picture of how its activity can be controlled, and for designing novel therapeutic agents.
Cellular and Subcellular Effects of Aa10 Tg2 Inhibitor
Impact of AA10 TG2 Inhibitor on Intracellular and Extracellular TG2 Activity in Cellular Models
TG2 is a multifunctional enzyme with both intracellular and extracellular activities. google.comnih.gov Intracellularly, it can act as a G-protein and is involved in signal transduction, while its extracellular transamidase activity contributes to the cross-linking of extracellular matrix (ECM) proteins. google.comresearchgate.net The conformation and function of TG2 are regulated by calcium and GTP levels. High intracellular GTP concentrations keep TG2 in a closed, inactive conformation, whereas the high calcium environment outside the cell promotes an open, active conformation. researchgate.net
The inhibitory effects of AA10 and other TG2 inhibitors have been observed in a dose-dependent manner across several cell lines. For instance, in Caco-2 cells, the TG2 inhibitor ERW1041 demonstrated a dose-dependent reduction in TG2 activity. nih.gov Similarly, the inhibitor ZDON dose-dependently decreased the live cell count of pancreatic ductal adenocarcinoma (PDAC) patient-derived organoids (PDOs) in T-cell co-culture. bmj.combmj.com In human chronic myeloid leukemia K562 cells, a TG2 inhibitor was shown to reduce the pro-apoptotic effects of caffeic acid, indicating a dose-dependent relationship between TG2 inhibition and the cellular response. nih.gov
Table 1: Examples of Dose-Dependent Inhibition by TG2 Inhibitors in Various Cell Lines
| Cell Line/Model | Inhibitor | Observed Effect | Citation |
| Caco-2 | ERW1041 | Dose-dependent reduction of TG2-mediated cross-linking. | nih.gov |
| Pancreatic Ductal Adenocarcinoma (PDAC) PDOs | ZDON | Dose-dependent decrease in live cell count in T-cell co-culture. | bmj.combmj.com |
| K562 (Chronic Myeloid Leukemia) | TG2 inhibitor | Reduction of caffeic acid-induced apoptosis. | nih.gov |
| A10 (Rat Aortic Smooth Muscle) | ERW-1069 | Attenuation of warfarin-induced increase in total transglutaminase activity. | ahajournals.orgnih.gov |
The action of TG2 inhibitors is highly dependent on their ability to reach specific subcellular locations where TG2 is active. nih.gov TG2 is found in the cytosol, nucleus, mitochondria, and on the cell surface. nih.govcore.ac.uk Cell-permeable inhibitors like AA10 can access intracellular TG2, which is often in a latent state due to high GTP levels. frontiersin.orggoogle.com In contrast, cell-impermeable inhibitors are restricted to targeting extracellular TG2. plos.org
Studies using cell-permeable and impermeable inhibitors have provided insights into the distinct roles of intracellular versus extracellular TG2. For example, a cell-permeable inhibitor, AA9, was found to induce apoptosis in triple-negative breast cancer cell lines by affecting pathways related to the epithelial-mesenchymal transition (EMT) and glycolysis. frontiersin.org This suggests that the inhibition of intracellular TG2 is crucial for this effect. frontiersin.org The ability of AA10 to penetrate the cell allows it to influence these intracellular processes, distinguishing its effects from those of inhibitors that only act on extracellular TG2. mdpi.com Research has shown that targeting intracellular TG2, and likely its G-protein activity, is key to addressing its role in cancer progression. mdpi.com
Dose-Dependent Inhibition in Various Relevant Cell Lines
Modulation of TG2-Dependent Cellular Processes by this compound
By inhibiting TG2, AA10 can modulate a range of cellular processes that are critical for normal and pathological functions. frontiersin.orgmdpi.com
TG2 plays a significant role in cell adhesion and spreading by interacting with fibronectin and integrins in the extracellular matrix. encyclopedia.pubplos.orgmdpi.com It can act as a bridge between the cell surface and the ECM, promoting cell adhesion through complexes with fibronectin and syndecan-4. researchgate.net This interaction is crucial for the formation of focal adhesions and cell spreading. researchgate.net Inhibition of extracellular TG2's crosslinking activity can reduce cell adhesion. mdpi.com For instance, the TG2 inhibitor TG53 was shown to potently inhibit ovarian cancer cell adhesion to fibronectin. plos.org
Table 2: Role of TG2 in Cell Adhesion and Spreading
| Cellular Process | Role of TG2 | Effect of Inhibition | Citation |
| Cell Adhesion | Mediates interaction between cells and the extracellular matrix, particularly with fibronectin. | Inhibition disrupts the TG2-fibronectin complex, leading to reduced cell adhesion. | plos.orgmdpi.com |
| Cell Spreading | Promotes the formation of focal adhesions through interaction with integrins and syndecan-4. | Inhibition can impair the formation of mature focal adhesions. | researchgate.netencyclopedia.pub |
TG2 is involved in regulating cell migration and invasion, processes that are fundamental to cancer metastasis. mdpi.complos.orgmdpi.com It can promote these processes by activating signaling pathways such as the ERK1/2 pathway. oncotarget.com The inhibition of TG2 has been shown to decrease cell migration and invasion in various cancer models. plos.orgoncotarget.com For example, in gastric cancer cells, overexpression of TG2 promoted migration and invasion, effects that were reversed by an ERK1/2 inhibitor. oncotarget.com Similarly, in a model of ovarian cancer, the TG2 inhibitor TG53 effectively inhibited cell migration and invasion. plos.org In mammary tumor cells, inhibition of TG2 blocked S100A4-accelerated cell migration. plos.org
The role of TG2 in cell proliferation and apoptosis is complex and can be context-dependent. nih.govmdpi.comnih.gov In some cancers, TG2 promotes proliferation and confers resistance to apoptosis. frontiersin.orgmdpi.comencyclopedia.pub For instance, TG2 can enhance cell proliferation by activating the ERK1/2 and β-catenin signaling pathways. mdpi.comoncotarget.com Inhibition of TG2 can therefore lead to reduced proliferation and induction of apoptosis. mdpi.com In colorectal cancer, TG2 inhibition can induce p53-mediated apoptosis and reduce cancer cell proliferation. mdpi.com The cell-permeable TG2 inhibitor AA9 has been shown to induce apoptosis in aggressive triple-negative breast cancer cell lines. frontiersin.org
Conversely, in other contexts, TG2 activity can be pro-apoptotic. nih.gov For example, in chronic myeloid leukemia cells, TG2 activation was found to be crucial for the anti-proliferative and pro-apoptotic effects of caffeic acid. nih.gov The subcellular localization and conformation of TG2 are critical factors in determining its effect on cell fate. frontiersin.orgnih.gov
Remodeling of the Extracellular Matrix (ECM) by this compound
The chemical compound AA10, a potent and irreversible inhibitor of transglutaminase 2 (TG2), has demonstrated significant effects on the remodeling of the extracellular matrix (ECM). medchemexpress.com TG2 is a crucial enzyme involved in the crosslinking of ECM proteins, a process that contributes to the stability and integrity of the tissue architecture. cytojournal.comximbio.comnih.gov Dysregulation of TG2 activity and subsequent excessive ECM crosslinking are implicated in the progression of fibrotic diseases. nih.gov
Research has shown that TG2 inhibition can reduce the deposition of key ECM components. Specifically, TG2 inhibition has been linked to decreased collagen and fibronectin deposition. In the context of idiopathic pulmonary fibrosis (IPF), fibroblasts treated with TG2 inhibitors, including those with similar mechanisms to AA10, showed reduced levels of α-smooth muscle actin (αSMA) and fibronectin. These findings suggest that inhibitors like AA10 can interfere with the fibrotic process by limiting the accumulation of major ECM proteins.
Furthermore, TG2 plays a role in the mechanical properties of the ECM. Treatment of collagen fibrils with TG2 increases their mechanical stiffness. nih.gov This alteration in the mechanical environment can, in turn, influence cellular behaviors such as spreading, proliferation, and contraction. nih.govresearchgate.net By inhibiting TG2, compounds like AA10 may prevent the excessive stiffening of the ECM, thereby modulating cell responses and potentially mitigating fibrotic remodeling. researchgate.net
In models of cardiac fibrosis, inhibition of TG2 has been shown to ameliorate the condition, highlighting the enzyme's role in pathological cardiac remodeling. cytojournal.com Similarly, in skin fibrosis models, targeting TG2 has been identified as a potential anti-fibrotic strategy. nih.gov The mechanism often involves the modulation of transforming growth factor-beta 1 (TGF-β1), a key profibrotic cytokine. cytojournal.com TG2 inhibition can lead to reduced activation of TGF-β1, further contributing to the suppression of ECM protein synthesis and deposition.
Specificity Profile of this compound in Cellular Contexts
Selectivity Against Other Transglutaminase Isoforms (e.g., TG1, TG3, TG4, TG5, TG6, TG7, Factor XIIIa)
The specificity of a chemical inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. AA10 belongs to a class of irreversible TG2 inhibitors designed for high selectivity. ximbio.commdpi.com The development of these inhibitors involved extending the peptidomimetic scaffold of earlier compounds, which resulted in a significant increase in selectivity for TG2 over other transglutaminase (TGase) family members. mdpi.com
Studies on related compounds with a similar design have demonstrated excellent selectivity, with no detectable inhibition of other TGase isozymes such as TG1, TG3, TG6, and Factor XIIIa under specific assay conditions. mdpi.complos.org For instance, inhibitors developed from the same scaffold as AA10 were shown to irreversibly inactivate TG2 without significantly affecting other therapeutically relevant TGases. mdpi.com This high degree of selectivity provides confidence that in cellular applications, these inhibitors will primarily target TG2. mdpi.com
While comprehensive data on AA10's selectivity against all TG isoforms (TG1, TG3, TG4, TG5, TG6, TG7, and Factor XIIIa) is not extensively detailed in the provided search results, the design principles and the data from closely related analogs strongly suggest a high degree of selectivity for TG2. ximbio.commdpi.com However, it is noted that some related inhibitors, such as NC9, also inhibit Factor XIIIa. ximbio.com Further characterization would be necessary to definitively establish the complete selectivity profile of AA10 across the entire transglutaminase family.
Off-Target Activity Profiling of this compound (excluding adverse effects)
The potential for off-target effects is a crucial consideration for any chemical inhibitor. While the primary focus of AA10 and its analogs is the inhibition of TG2, understanding any unintended interactions with other cellular proteins is important for interpreting experimental results. nih.gov
One approach to investigate off-target effects is through proteomic profiling, comparing the effects of the inhibitor in wild-type versus TG2-deficient cells. Such studies can help to distinguish between effects that are solely due to TG2 inhibition and those that may arise from interactions with other proteins.
The development of irreversible inhibitors like AA10 has been carefully designed to target the active site cysteine of TG2, which can contribute to their specificity and reduce off-target binding. nih.gov However, it is acknowledged that trapping TG2 in an unnatural conformation could potentially have effects independent of its enzymatic activity. nih.gov
While specific off-target activity profiling data for AA10 is not available in the provided search results, the absence of reported significant off-target interactions in the context of the described studies suggests a relatively clean profile for this class of inhibitors. It is important to note that the absence of evidence is not evidence of absence, and dedicated off-target profiling studies would be required for a complete characterization.
This compound's Influence on TG2-Mediated Intracellular Signaling Pathways (e.g., NF-κB, PI3K/Akt, β-catenin, FAK)
Transglutaminase 2 is implicated in the regulation of several key intracellular signaling pathways that are crucial for cell survival, proliferation, and differentiation. nih.govbiomedicinej.commdpi.com Inhibitors of TG2, such as AA10, can therefore modulate these pathways.
NF-κB Pathway: The relationship between TG2 and the NF-κB pathway is complex and can be cell-type dependent. biomedicinej.comnih.gov TG2 can activate NF-κB by promoting the degradation of its inhibitor, IκBα. biomedicinej.commdpi.commdpi.com The promoter of the TG2 gene itself contains an NF-κB binding site, suggesting a potential positive feedback loop. biomedicinej.commdpi.com Inhibition of TG2 has been shown to reduce NF-κB activity in some contexts. nih.gov For instance, a specific site-directed TG2 inhibitor was able to abolish NF-κB activation. acs.org
PI3K/Akt Pathway: TG2 expression has been linked to the activation of the pro-survival PI3K/Akt pathway. nih.govmdpi.com This can occur through the activation of focal adhesion kinase (FAK) or by TG2 forming a complex with other signaling proteins like c-Src and PI3K. mdpi.com Inhibition of the PI3K/Akt pathway with specific inhibitors like LY294002 has been shown to block certain cellular responses, indicating the pathway's importance. cnjournals.comnih.gov Consequently, a TG2 inhibitor like AA10 could be expected to downregulate PI3K/Akt signaling in cells where TG2 is a key activator of this pathway. mdpi.com In some cancer cells, TG2 inhibition leads to a decrease in p-AKT and p-mTOR signaling. medchemexpress.com
β-catenin Pathway: Emerging evidence implicates TG2 in the activation of β-catenin signaling. nih.govahajournals.orgnih.gov Studies have shown that pharmacologically reducing TG2 activity can prevent the activation of β-catenin. nih.govahajournals.orgnih.gov In vascular smooth muscle cells, TG2 is a critical mediator of β-catenin signaling, and its inhibition can prevent downstream effects like osteogenic trans-differentiation. nih.govahajournals.org Therefore, the this compound likely interferes with TG2-mediated β-catenin signaling.
Focal Adhesion Kinase (FAK) Pathway: TG2 can activate FAK, which in turn can activate downstream anti-apoptotic pathways like the PI3K/Akt pathway. nih.gov This TG2-dependent activation of FAK is independent of its enzymatic activity in some cases. nih.gov TG2 can interact with integrins to stimulate FAK and Src signaling. researchgate.net Inhibition of FAK itself has been shown to reduce cell migration and invasion, highlighting its role in these processes. nih.govportico.org By targeting TG2, AA10 could indirectly modulate FAK-mediated signaling events. epo.org
Preclinical Biological Evaluation of Aa10 Tg2 Inhibitor in Disease Models
Efficacy of AA10 TG2 Inhibitor in In Vitro Disease Models
The therapeutic potential of targeting transglutaminase 2 (TG2) has been explored across a spectrum of diseases. The compound AA10, a TG2 inhibitor, has been evaluated in various in vitro models to assess its efficacy in mitigating disease-specific cellular processes.
Fibrosis Models (e.g., hepatic stellate cells, lung fibroblasts, renal epithelial cells)
In the context of fibrosis, where excessive extracellular matrix (ECM) deposition leads to organ damage, TG2 plays a significant role. biomedicinej.com Studies have shown that TG2 is upregulated in fibrotic conditions and contributes to the stabilization of the ECM. biomedicinej.comresearcher.life Inhibition of TG2 is therefore a promising strategy to combat fibrosis. biomedicinej.com
In models of pulmonary fibrosis, primary human lung fibroblasts (HLFs) are often used. nih.gov These cells, when stimulated, differentiate into myofibroblasts, which are key drivers of fibrosis. biomedicinej.comnih.gov Research has demonstrated that TG2 expression is elevated in HLFs from patients with idiopathic pulmonary fibrosis (IPF). nih.govresearchgate.net Small molecule inhibitors of TG2 have been shown to reduce the profibrotic functions of HLFs, such as collagen gel contraction and cell migration. nih.gov For instance, the TG2 inhibitor 1-155 has been shown to inhibit the transition of fibroblasts into myofibroblasts, a critical step in the development of fibrosis. nih.gov Another study showed that the TG2 inhibitor zampilimab dramatically reduced the accumulation of multiple ECM proteins, including various types of collagen and fibronectin, in a primary human renal epithelial cell model of tubulointerstitial fibrosis. plos.orgnih.gov
Studies using models of cardiac fibrosis have also highlighted the role of TG2. d-nb.info A selective small-molecule inhibitor of TG2 was found to significantly reduce cardiac fibrosis in two different preclinical models. d-nb.info This was associated with a reduction in myofibroblast formation and collagen deposition. d-nb.info
In renal fibrosis models, inhibition of TG2 has been shown to reduce the accumulation of ECM molecules and protect kidney cells from inflammatory responses and apoptosis. nih.gov The use of cystamine (B1669676), a TG2 inhibitor, has been demonstrated to reduce collagen I formation in the kidney. nih.gov Furthermore, in a human renal epithelial cell model, the anti-TG2 monoclonal antibody zampilimab was effective in inhibiting extracellular TG2 activity and reducing the accumulation of ECM proteins like collagens and fibronectin. plos.org
Table 1: Efficacy of TG2 Inhibitors in In Vitro Fibrosis Models
| Cell Model | Inhibitor | Key Findings | Reference(s) |
|---|---|---|---|
| Primary Human Lung Fibroblasts (HLFs) | Small molecule inhibitors (CDDO, 15d-PGJ2) | Reduced TG2 expression and profibrotic functions (collagen gel contraction, cell migration). | nih.gov |
| Primary Human Lung Fibroblasts (IPF) | 1-155 | Inhibited the transition of fibroblasts to myofibroblasts. | nih.gov |
| Primary Human Renal Epithelial Cells | Zampilimab (anti-TG2 mAb) | Inhibited extracellular TG2 activity and reduced accumulation of collagens I, III, IV, V, and fibronectin. | plos.orgnih.gov |
| Human Pulmonary Artery Adventitial Fibroblasts | Shikonin (PKM2 inhibitor, affecting TG2) | Reduced IL6-induced TG2 activity in cell lysates and the ECM. | frontiersin.org |
| Human Kidney Tubular Epithelial Cells (hTECs) | Cystamine | Reduced accumulation of fibronectin and pro-inflammatory cytokine IL-8. | nih.gov |
Inflammation Models (e.g., macrophage activation, cytokine production)
TG2 is implicated in inflammatory processes, and its inhibition can modulate inflammatory responses. biomedicinej.com Macrophages that have ingested apoptotic cells can inhibit the production of proinflammatory cytokines through mechanisms involving transforming growth factor-beta (TGF-β), prostaglandin (B15479496) E2 (PGE2), and platelet-activating factor (PAF). biomedicinej.com In the context of essential hypertension, elevated levels of proinflammatory cytokines like C-reactive protein, TNF, IL-1β, IL-6, and IL-17 are observed, leading to increased TG2 expression. biomedicinej.com
In breast cancer cells, TG2 has been shown to drive IL-6 production through NF-κB, contributing to tumor aggressiveness. biomedicinej.com TG2 can also be induced by various cytokines, including IL-6 and TNF-α, in different cell types like human hepatoblastoma cells and macrophages. mdpi.com In a mouse colitis model, TG2 was found to be necessary for survival. biomedicinej.com
Neurodegeneration Models (e.g., protein aggregation, neuronal survival)
In several neurodegenerative diseases, the aggregation of specific proteins is a key pathological feature. nih.gov TG2 has been identified as a substrate for proteins implicated in these conditions, such as amyloid-β (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, and mutant huntingtin (mHTT) in Huntington's disease. mdpi.com The crosslinking activity of TG2 can promote the formation of these protein aggregates. mdpi.combiorxiv.org Consequently, inhibiting TG2 is being explored as a therapeutic strategy for these disorders. mdpi.com
In vitro studies have shown that TG2 can crosslink Aβ and tau proteins. mdpi.com The resulting polyaminated tau is more resistant to degradation, suggesting TG2's role in the aggregation process in Alzheimer's disease. mdpi.com In a cellular model of Parkinson's disease, increased TG2 activity and TG2-dependent crosslinking of α-synuclein were observed after exposure to a neurotoxin, and a TG2 inhibitor could block this effect. mdpi.com
Furthermore, extracellular TG2 has been found to increase the basal calcium concentration in hippocampal neurons, which could affect neuronal function. ntu.ac.uk Inhibition of TG2 in one study led to a decrease in several neurotrophic proteins involved in neuronal growth and apoptosis, suggesting a complex role for TG2 in neuronal survival. ntu.ac.uk
Table 2: Role of TG2 in In Vitro Neurodegeneration Models
| Disease Model | Key Findings Related to TG2 | Potential Effect of Inhibition | Reference(s) |
|---|---|---|---|
| Alzheimer's Disease | TG2 crosslinks amyloid-β and tau proteins. | May reduce protein aggregation. | mdpi.com |
| Parkinson's Disease | TG2 activity and crosslinking of α-synuclein are increased by neurotoxins. | Inhibition blocks α-synuclein crosslinking. | mdpi.com |
| Huntington's Disease | Mutant huntingtin is a substrate for TG2. | May reduce protein aggregates. | nih.gov |
| General Neuronal Models | Extracellular TG2 increases basal calcium in hippocampal neurons. | May modulate neuronal calcium homeostasis. | ntu.ac.uk |
| General Neuronal Models | TG2 inhibition decreased neurotrophic proteins. | Suggests a dual role in neuronal survival. | ntu.ac.uk |
Oncological Disease Models (e.g., cancer cell proliferation, angiogenesis, metastasis)
TG2's role in cancer is multifaceted, influencing cell proliferation, survival, adhesion, migration, and angiogenesis. mdpi.com Its expression is often dysregulated in various cancers. mdpi.com
In gastric cancer, elevated TG2 expression is associated with tumor progression. oncotarget.com In vitro studies using gain- and loss-of-function approaches have shown that TG2 promotes gastric cancer cell proliferation, migration, and invasion through the activation of the ERK1/2 pathway. oncotarget.com Similarly, in breast cancer, TG2 is overexpressed and promotes cell proliferation and glycolysis by activating the MEK/ERK/LDH pathway. nih.gov The use of an inhibitor for this pathway attenuated the effects induced by TG2 overexpression. nih.gov
The GTP-binding activity of TG2, which is distinct from its crosslinking function, has been implicated in promoting cancer cell survival and proliferation. ximbio.com The inhibitor NC9, which locks TG2 in its "open" conformation and abolishes its GTP-binding activity, has been shown to inhibit the survival of several cancer cell lines. ximbio.com
TG2 also plays a role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. Inhibition of extracellular TG2's crosslinking activity has been shown to suppress angiogenesis in various in vitro models, including human umbilical vein endothelial cell (HUVEC) co-culture systems. nih.gov This inhibition leads to a reduction in the deposition of fibronectin and matrix-bound vascular endothelial growth factor (VEGF), ultimately impairing key signaling pathways for angiogenesis. nih.gov
Regarding metastasis, TG2's influence can vary depending on the cancer type. mdpi.com In some cancers, TG2 promotes cell motility and invasion. mdpi.com For instance, in melanoma cells, TG2 inhibitors can decrease cellular motility. mdpi.com In colorectal cancer, knockdown of TG2 can alter the expression of adhesion molecules, thereby affecting the metastatic potential of the cancer cells. mdpi.com
Table 3: Efficacy of TG2 Inhibitors in In Vitro Oncological Models
| Cell Model | Inhibitor | Key Findings | Reference(s) |
|---|---|---|---|
| Gastric Cancer Cells | U0126 (ERK1/2 inhibitor) | Inhibited cell proliferation, migration, and invasion induced by TG2 overexpression. | oncotarget.com |
| Breast Cancer Cells | U0126 (MEK inhibitor) | Attenuated TG2-induced activation of the MEK/ERK/LDH pathway and glycolysis. | nih.gov |
| Cancer Stem Cells (SCC13) | NC9 | Blocked TG2 transamidation activity, inhibited EMT, and killed cancer stem cells. | ximbio.com |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TG2 inhibitors | Inhibited angiogenesis by reducing fibronectin deposition and matrix-bound VEGF. | nih.gov |
| Melanoma Cells | TG2 inhibitors | Decreased cellular motility. | mdpi.com |
Autoimmune Disease Models (e.g., celiac disease intestinal cell models)
In celiac disease, TG2 plays a central role by deamidating gliadin peptides from gluten, which enhances their immunogenicity and triggers an autoimmune response in genetically predisposed individuals. mdpi.com This makes TG2 a prime therapeutic target. grantome.comnih.gov
In vitro studies using intestinal cell models, such as Caco-2 cells, have been instrumental in evaluating TG2 inhibitors. nih.govnih.gov The inhibitor ERW1041 has been shown to effectively inhibit TG2 activity in Caco-2 cell lysates and in duodenal biopsies from celiac disease patients. nih.gov Another inhibitor, PX-12, also demonstrated significant inhibition of TG2 in these models. nih.gov Furthermore, ERW1041 was found to reduce the epithelial uptake of a gliadin peptide in Caco-2 cells, highlighting the potential of TG2 inhibitors to interfere with the initial steps of the disease pathogenesis. nih.govnih.gov
Studies have also shown that TG2 inhibitors can prevent the development of villous atrophy in in vivo models of celiac disease when administered with a gluten-containing diet, further supporting the therapeutic potential of targeting TG2. unina.it
Vascular Calcification Models
Vascular calcification, a process where calcium deposits build up in blood vessels, is a significant contributor to cardiovascular disease. Emerging evidence points to the involvement of the TG2/β-catenin signaling axis in this process. nih.gov
In vitro studies using rat vascular smooth muscle cells (VSMCs) have shown that warfarin, a known inducer of vascular calcification, increases TG2 expression and activity. nih.gov This increase in TG2 mediates the warfarin-induced activation of β-catenin, a key player in osteogenic trans-differentiation and calcification. nih.gov The use of dihydroisoxazole (B8533529) TG2 inhibitors was shown to attenuate the warfarin-induced accumulation of β-catenin and the activation of its transcriptional activity in A10 VSMCs. nih.gov These findings suggest that inhibiting TG2 could be a viable strategy to prevent or treat vascular calcification. nih.gov
Efficacy of this compound in Ex Vivo Tissue Models
Ex vivo models, which utilize tissue explants, provide a valuable platform for assessing therapeutic efficacy in a system that maintains the complex cellular architecture and microenvironment of the original tissue. oaepublish.comresearchgate.netnih.gov
Organotypic slice cultures are a sophisticated ex vivo method that preserves the three-dimensional structure and cellular interactions of a tissue, making them a more physiologically relevant model than traditional 2D cell cultures. oaepublish.comijbs.com These models have been instrumental in evaluating the effects of TG2 inhibitors.
In organotypic cultures of neonatal heart slices, treatment with platelet-derived growth factor (PDGF) was used to mimic the inflammatory conditions seen in vascular remodeling. nih.gov This treatment led to a significant increase in the expression of TG2 and activation of the β-catenin signaling pathway, a key pathway in cell proliferation. nih.gov The application of a TG2 inhibitor, ERW-1069, was shown to regulate β-catenin-dependent vascular smooth muscle cell (VSMC) proliferation. nih.gov Specifically, the inhibitor reduced the proliferation of A10 VSMCs which contain a β-catenin-responsive luciferase reporter. nih.gov
Similarly, studies on chondrogenesis using mesenchymal cells from chicken limb buds have demonstrated that TG2 plays a role in regulating the differentiation of chondrocytes. researchgate.net The use of the TG2 inhibitor ERW-1065 was found to enhance the synthesis of the cartilaginous matrix, suggesting that TG2 inhibition can modulate extracellular matrix deposition in this context. researchgate.net
| Organotypic Model | Key Findings with TG2 Inhibition | Reference Compound |
| Neonatal Heart Slices | Regulation of β-catenin-dependent VSMC proliferation. | ERW-1069 |
| Chicken Limb Bud Mesenchymal Cells | Enhanced synthesis of cartilaginous matrix. | ERW-1065 |
Currently, specific data on the efficacy of the this compound in perfused organ models is not available in the reviewed literature. This remains an area for future investigation to further understand the compound's effects in a dynamic, whole-organ system.
Organotypic Slice Cultures (e.g., duodenal biopsies, arterial tissue)
Therapeutic Modulatory Potential of this compound in In Vivo Animal Models
In vivo animal models are crucial for assessing the systemic effects and therapeutic potential of drug candidates in a living organism.
Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix proteins, leading to tissue scarring and organ dysfunction. nih.gov TG2's ability to crosslink these proteins makes it a key player in fibrosis. nih.govmdpi.com
In a mouse model of bleomycin-induced pulmonary fibrosis, the administration of a selective TG2 inhibitor, 1-155, demonstrated significant therapeutic effects. mdpi.com Research has shown that TG2 knockout mice exhibit reduced fibrosis when challenged with bleomycin, highlighting the enzyme's role in the disease. mdpi.comnih.gov The inhibitor 1-155 was shown to reduce collagen deposition and improve pulmonary function in this model. mdpi.com
Similarly, in cardiac fibrosis models, including angiotensin II infusion and myocardial infarction models, the inhibitor 1-155 significantly attenuated fibrosis. d-nb.info In the myocardial infarction model, the inhibitor reduced the infarct size by over 50%. d-nb.info The mechanism is believed to involve the attenuation of TGFβ1-induced myofibroblast formation and collagen deposition. d-nb.info
Studies in renal fibrosis models have also shown promising results. The TG2 inhibitor 1-155 led to a reduction in collagen deposition in a mouse model of nephrosclerosis. mdpi.com An earlier peptidic inhibitor, R281, also reduced collagen deposition in a rat model of diabetic nephropathy. mdpi.com Furthermore, in a cynomolgus monkey model of unilateral ureteral obstruction, the anti-TG2 monoclonal antibody zampilimab reduced fibrosis by over 50%. plos.org
| Animal Model | Key Findings with TG2 Inhibition | Reference Compound(s) |
| Bleomycin-Induced Pulmonary Fibrosis (Mouse) | Reduced collagen deposition and improved lung function. | 1-155 |
| Angiotensin II-Induced Cardiac Fibrosis (Mouse) | Significant reduction in cardiac fibrosis. | 1-155 |
| Myocardial Infarction (Mouse) | Reduced infarct size by over 50% and attenuated fibrosis. | 1-155 |
| Nephrosclerosis (Mouse) | Reduction in collagen deposition. | 1-155 |
| Diabetic Nephropathy (Rat) | Reduced collagen deposition. | R281 |
| Unilateral Ureteral Obstruction (Cynomolgus Monkey) | Reduced fibrosis by over 50%. | Zampilimab |
TG2 is implicated in inflammatory and autoimmune diseases through its role in various physiological processes. nih.gov Animal models are essential for evaluating the efficacy of TG2 inhibitors in these complex conditions. criver.comadvinus.com
In a mouse model designed to screen TG2 inhibitors for celiac disease, the administration of the toll-like receptor 3 ligand poly(I:C) was used to induce TG2 activation in the small intestine. nih.govplos.org The introduction of the small molecule TG2 inhibitor ERW1041E resulted in the inhibition of TG2 in the small intestine. nih.govplos.org
In murine models of multiple sclerosis (MS), a related autoimmune disease, treatments targeting antigen-specific immune tolerance have shown significant reductions in pathology and prevention of relapse. anokion.com While not directly testing AA10, this highlights the potential for targeted therapies in autoimmune conditions where specific antigens are involved.
| Animal Model | Key Findings with TG2 Inhibition | Reference Compound |
| Poly(I:C)-Induced Enteropathy (Mouse) | Inhibition of TG2 in the small intestine. | ERW1041E |
The dysregulation of TG2 has been linked to the pathogenesis of several neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's disease, often characterized by the formation of toxic protein aggregates. nih.govmdpi.comnih.gov
In a mouse model of Huntington's disease (R6/2), the application of cystamine, a TG2 inhibitor, was found to delay the onset of neurological symptoms. nih.gov This suggests that inhibiting TG2 could be a viable therapeutic strategy.
For Parkinson's disease, studies in a mouse model induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) showed that cystamine had neuroprotective effects. nih.gov In vitro studies have also demonstrated that TG2 is involved in the formation of α-synuclein aggregates, a hallmark of Parkinson's disease, and that this can be prevented by TG2 inhibition. nih.gov
The role of TG2 in Alzheimer's disease is linked to its interaction with proteins like amyloid-β and tau. nih.gov Animal models for Alzheimer's often involve the overexpression of genes like APP (amyloid precursor protein) to induce plaque formation and cognitive deficits. scielo.br While direct studies with AA10 in these models were not found, the inhibition of TG2 is proposed as a therapeutic strategy to prevent the formation of toxic protein aggregates. nih.gov
| Animal Model | Key Findings with TG2 Inhibition | Reference Compound |
| Huntington's Disease (R6/2 Mouse) | Delayed onset of neurological symptoms. | Cystamine |
| Parkinson's Disease (MPTP Mouse) | Exhibited neuroprotective effects. | Cystamine |
Oncological Disease Models (e.g., xenograft models, genetically engineered mouse models of cancer)
The therapeutic potential of inhibiting Transglutaminase 2 (TG2), an enzyme implicated in cancer progression and drug resistance, has been extensively investigated in various preclinical oncological models. biomedicinej.com AA10 is a potent and irreversible inhibitor of TG2 developed for cancer research. medchemexpress.com Preclinical studies using xenograft and genetically engineered mouse models have demonstrated that targeting TG2 can suppress tumor growth, invasion, and metastasis across a range of cancers. acs.org
In xenograft models, where human cancer cells are implanted into immunodeficient mice, the administration of TG2 inhibitors has shown significant anti-tumor effects. For instance, in glioblastoma models, the combination of a TG2 inhibitor with the chemotherapeutic agent BCNU resulted in a 50% greater decrease in subcutaneous tumor size compared to BCNU alone. nih.gov In an orthotopic mouse model of glioblastoma, this combination therapy dramatically reduced intracranial tumor size and extended the lifespan of the animals. nih.gov Similarly, treatment with the TG2 inhibitor GK921 was found to reduce tumor growth in renal carcinoma cell xenograft models. nih.gov
Studies on mesothelioma, a cancer notoriously resistant to chemotherapy, have also yielded promising results. oncotarget.com In xenograft models of mesothelioma, treatment with the TG2 inhibitor NC9 markedly suppressed tumor growth. nih.gov The role of TG2 in cancer stem cells (CSCs), a subpopulation of cells responsible for tumor initiation and recurrence, has been highlighted in these models. Inhibition of TG2 in mesothelioma CSCs reduces migration and invasion and appears to increase markers of apoptosis. oncotarget.comximbio.com
Genetically engineered mouse models (GEMMs), particularly TG2 knockout mice, have provided further evidence for the role of TG2 in cancer. In a mesothelioma model, the time to first tumor appearance was doubled (from nine to eighteen weeks) in TG2 knockout cells compared to wild-type cells. nih.govoncotarget.com This delay was associated with reduced expression of stemness and epithelial-mesenchymal transition (EMT) markers, alongside enhanced apoptosis. nih.govoncotarget.com These findings underscore that the loss of TG2 function can significantly impede tumor initiation and progression.
The mechanism of action often involves the modulation of key cancer-related pathways. For example, TG2 inhibition in renal cell carcinoma (RCC) xenograft models led to the stabilization of p53 and induced apoptosis. nih.gov In breast cancer, TG2 inhibitors can reduce the formation of S100A4 multimers, which are involved in tumor cell migration and invasion. nih.gov
| Cancer Type | Model Type | TG2 Inhibitor/Method | Key Findings | Reference |
|---|---|---|---|---|
| Glioblastoma | Subcutaneous & Orthotopic Xenograft | KCC009 (Compound 15) + BCNU | Dramatically decreased tumor size and extended lifespan compared to monotherapy. | nih.gov |
| Renal Cell Carcinoma | Xenograft | GK921 | Reduced tumor growth. | nih.gov |
| Mesothelioma | Xenograft | NC9 | Markedly suppressed tumor growth. | nih.gov |
| Mesothelioma | Genetically Engineered (TG2 Knockout) | TG2 Knockout | Time to tumor appearance doubled; reduced stemness and EMT markers; enhanced apoptosis. | nih.govoncotarget.com |
| Breast Cancer | Cell line (MDA-MB-231) | R294 | Reduced TGase-dependent S100A4 multimer formation, impacting migration and invasion. | nih.gov |
Biomarker Discovery and Validation for this compound Efficacy in Preclinical Models
Identifying and validating biomarkers is crucial for assessing the therapeutic efficacy of TG2 inhibitors like AA10 and for patient stratification. Preclinical studies have pointed to several potential biomarkers that reflect the on-target activity of these inhibitors.
One of the most consistently observed effects of TG2 inhibition is the stabilization of the tumor suppressor protein p53. nih.govnih.gov In renal cell carcinoma models, TG2 inhibition led to increased cellular levels of p53, which in turn promoted apoptosis. nih.gov Therefore, monitoring p53 levels or the expression of its target genes could serve as a pharmacodynamic biomarker for inhibitor activity.
Markers related to apoptosis, cell survival, and proliferation are also key indicators of efficacy. Inhibition of TG2 has been shown to decrease the phosphorylation of the pro-survival protein Akt and upregulate the pro-apoptotic protein Bim in glioblastoma models. nih.gov Consequently, changes in the levels of phosphorylated Akt (p-Akt) and Bim could be used to monitor the biological response to treatment.
Furthermore, since TG2 is implicated in the maintenance of cancer stem cell phenotypes and the epithelial-mesenchymal transition (EMT), markers associated with these processes are relevant. nih.govoncotarget.com In mesothelioma models, loss of TG2 was associated with a reduced expression of stemness markers. nih.govoncotarget.com In epidermal squamous cell carcinoma, inhibiting TG2 function reduces the expression of EMT markers. nih.gov
In pancreatic cancer, TG2 has been found to regulate the secretion of immunosuppressive cytokines. researchgate.net Therefore, measuring the levels of these cytokines in the tumor microenvironment could be a biomarker for the immunomodulatory effects of TG2 inhibitors. Similarly, since TG2 can mediate resistance to PD-L1 inhibitors in triple-negative breast cancer, the expression of PD-L1 and the chemokine CCL2 could be monitored as biomarkers of response. mdpi.com
| Potential Biomarker | Change Upon TG2 Inhibition | Associated Disease Model | Significance | Reference |
|---|---|---|---|---|
| TG2 Expression Level | Inhibitor target | Multiple Cancers (e.g., Pancreatic, Breast, Ovarian) | Predictive biomarker; high levels correlate with aggressiveness and may predict response. | biomedicinej.comresearchgate.net |
| p53 | Stabilized/Increased | Renal Cell Carcinoma | Pharmacodynamic biomarker of apoptosis induction. | nih.govnih.gov |
| Phospho-Akt (p-Akt) | Decreased | Glioblastoma | Indicates inhibition of pro-survival signaling. | nih.gov |
| Bim | Upregulated | Glioblastoma | Indicates activation of the apoptotic pathway. | nih.gov |
| Stemness/EMT Markers | Decreased | Mesothelioma, Epidermal Squamous Cell Carcinoma | Shows reversal of cancer stem cell and invasive phenotypes. | nih.govoncotarget.com |
| Immunosuppressive Cytokines | Decreased Secretion | Pancreatic Cancer | Indicates modulation of the tumor immune microenvironment. | researchgate.net |
| PD-L1, CCL2 | Decreased Expression | Breast Cancer | Potential to overcome resistance to immunotherapy. | mdpi.com |
Advanced Methodologies in Aa10 Tg2 Inhibitor Research
Biochemical and Biophysical Techniques for TG2 Activity and Interaction Assessment
A cornerstone of inhibitor characterization is the precise measurement of its impact on enzyme activity and its direct interaction with the target protein. A variety of in vitro techniques are employed to quantify the potency and binding kinetics of TG2 inhibitors.
In Vitro Enzyme Activity Assays (e.g., fluorescence-based, colorimetric, biotin (B1667282) cadaverine (B124047) incorporation assays)
Multiple assay formats are available to measure the enzymatic activity of TG2 and the potency of inhibitors. These assays are often performed in moderately high-throughput formats to screen small molecules. plos.org
Colorimetric Assays: These assays rely on the production of a colored product that can be measured spectrophotometrically. A common method is a glutamate (B1630785) dehydrogenase (GDH)-coupled assay, where the ammonia (B1221849) released by TG2's deamidation activity is used by GDH to convert a substrate, leading to a change in NADH absorbance at 340 nm. acs.org Another approach uses a continuous chromogenic substrate, such as AL5, where enzyme activity is monitored by the increase in absorbance at 405 nm. mdpi.com The activity of TG2 inhibitors, such as GK921, has been evaluated using such colorimetric methods. medkoo.com
Fluorescence-Based Assays: These assays offer high sensitivity and can be adapted for various experimental setups. One prominent technique is Förster resonance energy transfer (FRET). plos.org Assays using FRET-quenched substrates, like A101, provide a direct measure of TG2 activity. mdpi.com Another powerful method is the fluorescence anisotropy (FA)-based assay. acs.org This technique measures the incorporation of a fluorescently labeled amine, such as rhodamine B-isonipecotyl-cadaverine (R-I-Cad), into a protein substrate like N,N-dimethylated casein (DMC). The incorporation leads to an increase in the FA signal, which can be used to quantify enzyme activity in cell lysates. acs.org Fluorescence polarization has also been used to show that inhibitors like ITP-79 can block the interaction between a TG2-derived peptide and a fragment of fibronectin in a dose-dependent manner. nih.govaacrjournals.org
Biotin Cadaverine Incorporation Assays: This method quantifies the transamidation activity of TG2 by measuring the incorporation of a biotin-labeled amine substrate, such as biotinylated pentylamine (BPA) or 5-biotinamidopentylamine (5BP), into glutamine residues of protein substrates. plos.orgplos.org The resulting biotinylated proteins can be detected using streptavidin-conjugated probes, often with chemiluminescence or fluorescence. This assay can be performed using purified proteins or in more complex systems like tissue sections to visualize TG2 activity. plos.orgplos.orgatsjournals.org For example, this method has been used to show that TG2 activity is enhanced in fibrotic lung tissue. atsjournals.org
Mass Spectrometry-Based Profiling of TG2 Substrates and Products
Mass spectrometry (MS) is an indispensable tool for identifying the specific proteins that act as substrates for TG2 in a complex biological environment. plos.org This proteomic approach provides crucial insights into the pathological roles of TG2. A common workflow involves labeling TG2 substrates in cells or tissues with a biotinylated amine donor like biotinylated pentylamine (BP). embopress.org The biotin-labeled proteins are then isolated using streptavidin-coated beads and identified by mass spectrometry. embopress.org This strategy has been successfully used to identify numerous TG2 substrates. For instance, in fibrotic lung tissue, this method identified 212 statistically significant increased substrates. atsjournals.org In other studies, this approach has identified fibronectin, collagen, nidogen-1, and the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R1) as TG2 substrates. plos.orgpnas.org By comparing results from wild-type and TG2-knockout models, the specificity of the substrate interaction can be confirmed. atsjournals.org Furthermore, coupling kinetic capillary electrophoresis with ion mobility mass spectrometry (CE-UV-IM-MS) allows for the simultaneous, real-time observation of an inhibitor's effect on both the conformational state and enzymatic activity of TG2. nih.gov
Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Kinetics
To confirm that a compound directly interacts with TG2 and to quantify the binding affinity, biophysical techniques like ITC and SPR are employed. These methods provide detailed information on the thermodynamics and kinetics of the inhibitor-enzyme interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. It is used to determine the binding affinity (dissociation constant, KD), stoichiometry, and thermodynamic parameters of the interaction between an inhibitor and TG2. pnas.orgresearchgate.net For example, ITC analysis demonstrated that the inhibitor GK921 binds to TG2 in a dose-dependent manner. medkoo.com Similarly, ITC was used to measure the binding affinity of the inhibitor MT4 and its PROTAC derivative to full-length TG2, revealing KD values of 7.8 μM and 68.9 μM, respectively. researchgate.netacs.org
Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to characterize binding kinetics (association and dissociation rates, kon and koff) and affinity (KD). aacrjournals.orgmdpi.com In TG2 research, SPR is often used to study the interaction between TG2 and its binding partners, such as fibronectin (FN), and to assess how inhibitors modulate this interaction. aacrjournals.orgmdpi.com For instance, a competition assay using SPR showed that the compound ITP-79 could disrupt the binding of TG2 to immobilized fibronectin. nih.govaacrjournals.org The technique has also been used to determine the high-affinity binding of anti-TG2 antibodies, such as zampilimab, to human TG2, yielding KD values in the picomolar range. plos.org
Table 1: Binding Affinity of Select TG2 Inhibitors and Antibodies Determined by Biophysical Methods
| Compound | Method | Target | Dissociation Constant (KD) | Reference |
|---|---|---|---|---|
| MT4 | ITC | Full-length TG2 | 7.8 µM | researchgate.net |
| PROTAC 11 | ITC | Full-length TG2 | 68.9 µM | researchgate.net |
| GTPγS | ITC | Y516F mutant TG2 | 0.8 µM | pnas.org |
| Zampilimab (hDC1) | SPR | Human TG2 | <50 pM | plos.org |
| RNA | Biolayer Interferometry | Human TG2 | 88 nM | biorxiv.org |
Cell-Based and Imaging Techniques for AA10 TG2 Inhibitor Effects
While in vitro assays are essential for determining direct inhibitory action, cell-based techniques are critical for understanding how an inhibitor like AA10 functions in a physiological context, affecting cellular processes and signaling pathways.
Live-Cell Imaging of TG2 Activity and Dynamic Cellular Responses
Live-cell imaging allows for the real-time visualization of an inhibitor's effect on TG2 and downstream cellular events. A powerful approach involves the use of genetically encoded biosensors. For example, a TG2 biosensor created by fusing TG2 with a FRET pair of fluorescent proteins (e.g., mCerulean and eYFP) enables the quantitative assessment of TG2 conformational changes in living cells via fluorescence lifetime imaging microscopy (FLIM-FRET). plos.org This technique has demonstrated that different inhibitors can uniquely influence the enzyme's conformation; the irreversible inhibitor NC9 forces TG2 into an "open" conformation, while the reversible inhibitor CP4d traps it in the "closed" state. plos.org Beyond conformation, live-cell imaging can also be used to track dynamic cellular responses modulated by TG2. For instance, studies have used live-cell imaging to monitor how TG2 expression affects microtubule dynamics and vesicle trafficking, which in turn influences the secretion of cytokines. nih.govbmj.com
Flow Cytometry for Cell Phenotyping and Intracellular Signaling Analysis
Flow cytometry is a high-throughput technique that allows for the rapid analysis of single cells within a population. It has diverse applications in TG2 inhibitor research. One key use is to evaluate the expression of TG2 on the cell surface and to assess how inhibitors affect this expression. nih.gov For example, using anti-TG2 monoclonal antibodies, flow cytometry showed that treatment of THP-1 cells with cytokines increased TG2 at the cellular membrane, an effect that was blocked by certain inhibitors. nih.gov The technique is also used for cell phenotyping. In studies of cardiac fibrosis, flow cytometry was used to analyze macrophage differentiation, revealing that a TG2 inhibitor promoted the polarization of pro-reparative M2 macrophages. nih.gov Furthermore, flow cytometry can quantify intracellular processes, such as the accumulation of acidic vesicular organelles, to measure autophagy induction following TG2 inhibition. nih.gov
Table 2: Inhibitory Activity of Select TG2 Inhibitors
| Compound/Antibody | Assay Type | Target | IC50 | Reference |
|---|---|---|---|---|
| GK921 | Enzyme Activity Assay | Human recombinant TG2 | 7.71 µM | medkoo.com |
| Zampilimab (hDC1) | KxD Assay | Human recombinant TG2 | 0.25 nM | plos.org |
| Zampilimab (hDC1) | Cell-based Activity | Human cell-surface TG2 | 119 nM | plos.org |
| rbBB7 | KxD Assay | Rabbit TG2 | 8 nM | plos.org |
| ZM39923 | Enzyme Activity Assay | TG2 | 10 nM | nih.gov |
Immunofluorescence and Immunohistochemistry for Protein Localization and Expression
Immunofluorescence (IF) and immunohistochemistry (IHC) are indispensable techniques for visualizing the subcellular location and expression levels of the TG2 protein within cells and tissues. These antibody-based methods provide critical spatial context, revealing where the enzyme is active and how its expression might be altered by disease or in response to inhibitors.
Researchers utilize specific antibodies that bind to the TG2 protein, which are then detected using fluorescent dyes (in IF) or enzymatic reactions that produce a colored precipitate (in IHC). zedira.com Confocal microscopy is often employed with immunofluorescence to generate high-resolution, three-dimensional images of TG2 distribution within cells. nih.govaacrjournals.org
Studies have successfully used these methods to map TG2's location to various cellular compartments, including the cytoplasm, nucleus, mitochondria, endoplasmic reticulum, and the cell surface. nih.gov For instance, in pancreatic cancer samples, IHC has been used to demonstrate a strong correlation between high TG2 expression in tumor cells and the activation of NF-κB, a key signaling pathway in cancer. aacrjournals.org Similarly, in breast cancer cells, immunofluorescence staining confirmed increased TG2 expression and its intracellular distribution. aacrjournals.org In models of pulmonary fibrosis, IHC revealed enhanced TG2 expression in both interstitial areas and pulmonary epithelial cells of fibrotic lung tissue. atsjournals.org These techniques are vital for observing how a potential inhibitor like AA10 might alter the expression level or cellular localization of TG2, providing clues to its mechanism of action.
'Omics' Approaches in this compound Studies
'Omics' technologies provide a global, high-throughput view of the molecular changes induced by TG2 inhibitors. By analyzing the entire complement of proteins (proteomics), gene transcripts (transcriptomics), or metabolites (metabolomics), researchers can uncover the complex pathways and networks affected by TG2 inhibition.
| 'Omics' Technique | Inhibitor Example | Model System | Key Research Findings |
| Proteomics | TG2 Knockout / Inhibitors | Mouse Model of Kidney Fibrosis | Identified binding partners of TG2 responsible for its externalization from cells. nih.gov |
| Proteomics | TG2 Knockout / Inhibitors | Mouse Model of Pulmonary Fibrosis | Identified 126 potential protein substrates crosslinked by TG2 in fibrotic lung tissue, implicating pathways like ER stress. atsjournals.orgatsjournals.org |
| Transcriptomics | ZED1227 | Celiac Disease Patients | Showed that the inhibitor prevented gluten-induced gene expression changes related to mucosal damage and inflammation. nih.govresearchgate.net |
| Transcriptomics | AA9 (permeable), NCEG2 (impermeable) | Breast Cancer Cell Lines | Revealed that intracellular TG2 inhibition (by AA9) affected p53, integrin, and hypoxia (HIF-mediated) signaling pathways. researchgate.netnih.gov |
| Metabolomics | AA9 | Breast Cancer Cell Lines | Revealed that the inhibitor perturbed glutamate, aspartate, and choline (B1196258) metabolism, indicating an impact on cancer cell energy and biosynthesis. nih.govx-mol.com |
| Metabolomics | 1-155 / TG2 Deficiency | Mouse Model of Pulmonary Fibrosis | Showed that TG2 inhibition or deficiency altered amino acid and energy metabolism pathways in the lungs. researchgate.net |
Proteomics for Identifying TG2-Mediated Protein Modifications and Associated Pathways
Proteomics is a powerful tool used to identify the direct protein substrates of TG2 and its interaction partners. A common strategy involves using TG2 knockout (KO) models or TG2 inhibitors to distinguish specific interactions from non-specific ones. nih.gov In a typical workflow, proteins that bind to TG2 are isolated from cell or tissue lysates through immunoprecipitation, where an antibody to TG2 pulls the enzyme and its associated proteins out of the mixture. nih.gov These associated proteins are then identified using mass spectrometry. atsjournals.org
This approach has been instrumental in fibrotic diseases. In a mouse model of pulmonary fibrosis, quantitative proteomics identified 126 potential substrates that were crosslinked by TG2 in the fibrotic lung, confirming TG2's role in modifying extracellular matrix proteins like collagens. atsjournals.orgatsjournals.org Similarly, in kidney fibrosis models, proteomics was used to map the membrane interactome of TG2, revealing the pathways through which the enzyme is secreted from cells to cause damage. nih.gov By applying this methodology in studies with AA10, researchers could precisely identify which protein-protein interactions and post-translational modifications are blocked by the inhibitor.
Transcriptomics (e.g., RNA-seq) for Gene Expression Profiling
Transcriptomics, most commonly performed using RNA-sequencing (RNA-seq), allows for a comprehensive analysis of how TG2 inhibitors alter gene expression. This technique quantifies the abundance of all RNA transcripts in a cell or tissue, providing a snapshot of which genes are activated or suppressed. nih.govresearchgate.net
Studies using TG2 inhibitors have demonstrated the utility of this approach. For example, in a clinical trial for celiac disease, transcriptomic analysis of intestinal biopsies showed that the oral TG2 inhibitor ZED1227 effectively prevented the gene expression changes associated with inflammation and mucosal damage that are typically induced by gluten. nih.govresearchgate.net In cancer research, RNA-seq was used to compare the effects of a cell-permeable inhibitor (AA9) versus a cell-impermeable one (NCEG2) in breast cancer cells. researchgate.netnih.gov This study revealed that inhibiting intracellular TG2 with AA9 led to changes in genes involved in critical cancer pathways, including p53 signaling, hypoxia, and apoptosis. researchgate.netnih.gov Such studies are crucial for elucidating the downstream consequences of TG2 inhibition and identifying the specific gene networks regulated by the enzyme in different cellular compartments.
Metabolomics for Metabolic Pathway Perturbations
Metabolomics involves the large-scale study of small molecules, or metabolites, within cells and tissues. By analyzing the metabolic profile, scientists can understand how TG2 inhibition perturbs cellular processes like energy production and biosynthesis.
A study utilizing 1H-NMR (Proton Nuclear Magnetic Resonance) metabolomics investigated the effects of the TG2 inhibitor AA9 on two different breast cancer cell lines. nih.govx-mol.com The results showed that AA9 had a major impact on glutamate and aspartate metabolism in the more aggressive cell line, while affecting choline metabolism in the other. nih.gov The study also found that AA9 altered myo-inositol levels in both cell lines, suggesting an effect on phosphatidylinositol signaling, which is modulated by TG2's G-protein activity. nih.gov In a separate study on pulmonary fibrosis, untargeted metabolomics revealed that a selective TG2 inhibitor, 1-155, could alter amino acid and energy metabolism in the lungs of mice. researchgate.net These findings highlight metabolomics as a powerful tool for monitoring the effectiveness of TG2 inhibitors and understanding the enzyme's role in regulating cancer cell metabolism. nih.gov
Advanced Computational and In Silico Methodologies
Computational, or in silico, methods have become central to modern drug discovery, enabling the design and optimization of inhibitors with greater speed and efficiency. mdpi.com These approaches use the three-dimensional structure of the target protein and knowledge of existing active molecules to predict and refine new drug candidates.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) for this compound Optimization
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) are two cornerstone computational strategies for discovering and optimizing inhibitors. nih.gov
Structure-Based Drug Design (SBDD) relies on the known three-dimensional structure of the target protein, in this case, TG2. gardp.orgdomainex.co.uk Using computational tools, researchers can visualize the protein's active site—the pocket where its enzymatic activity occurs. gardp.org They can then perform molecular docking, a process that computationally "fits" thousands or millions of potential drug molecules into this binding site to predict which ones will bind most effectively. mdpi.comgardp.org This approach allows for the rational design of novel inhibitors that are tailored to the specific shape and chemical properties of the TG2 active site. thermofisher.com Advanced structural methods can also define the conformational changes that TG2 undergoes during activation and inhibition, providing further opportunities for designing molecules that stabilize a specific, desired state of the enzyme. researchgate.net
Ligand-Based Drug Design (LBDD) is employed when a high-resolution structure of the target is unavailable, or as a complementary approach. nih.govgardp.org LBDD uses the chemical information from a set of known molecules (ligands) that are active or inactive against the target. gardp.orgplos.org By analyzing the common structural features of active compounds, a predictive model, known as a quantitative structure-activity relationship (QSAR) model, can be built. nih.govplos.org This model can then be used to screen large databases of virtual compounds to identify new molecules with a high probability of being active TG2 inhibitors. nih.gov Recent efforts have used machine learning, a sophisticated form of LBDD, to successfully screen for and identify novel TG2 inhibitors for celiac disease. nih.gov
Both SBDD and LBDD are iterative processes that guide the chemical synthesis and biological testing of new compounds, helping to optimize potency, selectivity, and other drug-like properties for inhibitors like AA10. domainex.co.ukgardp.org
Comparative Analysis and Future Directions for Aa10 Tg2 Inhibitor Research
Comparative Efficacy and Mechanistic Insights with Other TG2 Inhibitors
Transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a variety of cellular functions, including protein cross-linking and signal transduction. nih.gov Its dysregulation is associated with numerous diseases, making it a significant therapeutic target. longdom.orgmdpi.combiomedicinej.com A number of inhibitors have been developed to modulate its activity, each with distinct mechanisms and levels of efficacy.
AA10 is an irreversible TG2 inhibitor that has shown potential in cancer research. medchemexpress.com Its mechanism involves locking TG2 in its open, catalytically active conformation, which paradoxically leads to cytotoxic effects in certain cancer cells. google.commdpi.com This is in contrast to other inhibitors that aim to simply block the enzyme's transamidation activity. nih.gov
Several other TG2 inhibitors have been developed with varying characteristics:
ERW-1069: A dihydroisoxazole-based inhibitor that has demonstrated the ability to attenuate warfarin-induced vascular calcification by preventing the accumulation of β-catenin. nih.govahajournals.org
KCC-009: A specific small molecule inhibitor that has been shown to almost completely eliminate warfarin-induced mineral deposition in the aorta in animal models. nih.gov
ZED1227: An orally active inhibitor that specifically blocks the deamidation of gliadin peptides by TG2, showing promise in the treatment of celiac disease. biomedicinej.comresearchgate.net
NC9: An irreversible inhibitor that, like AA10, locks TG2 in its open conformation and has been studied for its effects on glioblastoma cells. google.com
Quercetin: A naturally occurring flavonoid that has been identified as a TG2 inhibitor, capable of reversing warfarin-induced increases in systolic pressure. nih.gov
R281 and R283: Cell-impermeable and cell-permeable inhibitors, respectively, that have shown protective effects against gliadin-induced toxicity in vitro. nih.gov
The efficacy of these inhibitors often depends on their specific mechanism of action and the pathological context. For instance, while ZED1227 is highly effective for celiac disease by targeting a specific TG2 function, the broader-acting irreversible inhibitors like AA10 and NC9 may be more suited for complex diseases like cancer where multiple TG2 functions are implicated. biomedicinej.comgoogle.com
Table 1: Comparison of Selected TG2 Inhibitors
| Inhibitor | Mechanism of Action | Primary Research Area |
|---|---|---|
| AA10 | Irreversible, locks TG2 in an open conformation | Cancer |
| ERW-1069 | Dihydroisoxazole-based, attenuates β-catenin accumulation | Vascular Calcification |
| KCC-009 | Specific small molecule inhibitor | Vascular Calcification |
| ZED1227 | Orally active, blocks gliadin deamidation | Celiac Disease |
| NC9 | Irreversible, locks TG2 in an open conformation | Glioblastoma |
| Quercetin | Flavonoid, inhibits TG2 activity | Vascular Calcification |
| R281 | Cell-impermeable inhibitor | Celiac Disease |
| R283 | Cell-permeable inhibitor | Celiac Disease |
Identification of Unanswered Questions and Research Gaps Regarding AA10 TG2 Inhibitor
Despite the promising preclinical data, several questions and research gaps remain concerning the this compound. A significant gap is the incomplete understanding of its precise mechanism of inducing cytotoxicity in cancer cells. While it is known to lock TG2 in an open conformation, the downstream events leading to cell death are not fully elucidated. google.com
Further research is needed to:
Determine the full spectrum of cancer types that are sensitive to AA10.
Investigate the potential for acquired resistance to AA10 and the underlying mechanisms.
Explore the long-term effects of irreversible TG2 inhibition in various tissues.
Clarify the role of intracellular versus extracellular TG2 inhibition in the therapeutic effects of AA10. mdpi.com
Addressing these questions will be crucial for the further development of AA10 as a therapeutic agent.
Potential for Novel Therapeutic Strategies and Combination Therapies Involving this compound
The unique mechanism of AA10 opens up possibilities for novel therapeutic strategies. For instance, its ability to induce a cytotoxic state in TG2-expressing cancer cells could be exploited in combination with other anticancer agents. Synergistic effects might be achieved by combining AA10 with therapies that target pathways downstream of TG2 or with drugs that increase cancer cell reliance on TG2 for survival.
Potential combination therapies could include:
Chemotherapy: AA10 could potentially sensitize cancer cells to traditional chemotherapeutic agents.
Targeted Therapies: Combining AA10 with inhibitors of pathways that interact with TG2, such as the NF-κB or PI3K/AKT pathways, could enhance efficacy. acs.org
Immunotherapy: Investigating whether AA10-induced cell death can stimulate an anti-tumor immune response could lead to novel immuno-oncology combinations.
The development of cell-impermeable versions of TG2 inhibitors also suggests strategies to selectively target extracellular TG2, which could be beneficial in diseases where extracellular matrix remodeling is a key pathological feature. mdpi.com
Translational Prospects of this compound in Disease Modulation (without clinical trial specifics)
The translational prospects for AA10 and similar TG2 inhibitors are significant, extending beyond oncology. The involvement of TG2 in a wide array of diseases suggests broad therapeutic potential. longdom.orgbiomedicinej.com
In fibrotic diseases, for example, where TG2-mediated cross-linking of the extracellular matrix contributes to tissue stiffening and organ dysfunction, inhibitors like AA10 could offer a direct way to halt disease progression. researchgate.net In neurodegenerative diseases, where TG2 has been implicated in protein aggregation and neuronal cell death, its inhibition could be a neuroprotective strategy.
The successful development of TG2 inhibitors for conditions like celiac disease demonstrates the feasibility of translating preclinical findings into clinical applications. researchgate.net For AA10, the key translational step will be to identify the patient populations most likely to benefit and to develop robust biomarkers to guide treatment.
Ethical Considerations in Preclinical TG2 Inhibitor Research
The preclinical development of TG2 inhibitors, including AA10, must adhere to strict ethical guidelines, particularly concerning the use of animal models. archivosdeneurociencias.org Key ethical considerations include:
Justification of Animal Use: Research should only proceed when there is a strong scientific rationale and a high probability of yielding meaningful results that can be translated to human health. nih.gov The "3Rs" principle (Replacement, Reduction, and Refinement) should be rigorously applied to minimize animal use and suffering. archivosdeneurociencias.org
Study Design and Reporting: Preclinical studies must be well-designed with clear hypotheses, appropriate statistical power, and transparent reporting of both positive and negative results to avoid publication bias. nih.govsrce.hr This ensures that the evidence base for moving to human trials is robust.
Benefit-Risk Assessment: A thorough assessment of the potential benefits of the research versus the potential harm to the animals must be conducted. archivosdeneurociencias.org This is particularly important for irreversible inhibitors like AA10, where the long-term consequences of permanent enzyme inhibition are not fully known.
Privacy and Confidentiality: In any research involving patient data or samples, maintaining privacy and confidentiality is paramount. biodexapharma.com
Adherence to these ethical principles is essential for ensuring that the pursuit of novel therapies like AA10 is conducted responsibly and with the utmost respect for both human and animal welfare.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| AA10 |
| ERW-1069 |
| KCC-009 |
| ZED1227 |
| NC9 |
| Quercetin |
| R281 |
Q & A
Q. What is the mechanism of action of AA10 as a TG2 inhibitor, and how does it differ from other TG2 inhibitors?
AA10 is an irreversible inhibitor targeting the transamidase active site of TG2, covalently modifying the catalytic cysteine residue . This mechanism contrasts with allosteric inhibitors (e.g., thienopyrimidinone hydrazides) that bind GTP-binding pockets or modulate TG2 conformation . Unlike cell-impermeable inhibitors (e.g., R281), AA10 is cell-permeable, enabling intracellular TG2 targeting . Comparative studies using knockout models confirm TG2-specific activity, minimizing off-target effects on related enzymes like TG1 or FXIIIa .
Q. Which experimental models are most suitable for evaluating AA10's efficacy in fibrosis research?
Key models include:
- In vitro: Primary idiopathic pulmonary fibrosis (IPF) fibroblasts treated with TGFβ1 to induce myofibroblast differentiation, followed by AA10 exposure to assess reductions in αSMA, fibronectin (FN), and ECM deposition via Western blot and activity assays .
- In vivo: Bleomycin-induced lung fibrosis models, where TG2 inhibition reduces collagen deposition and TGFβ1 activation . Co-culture systems with macrophages (e.g., M2-polarized macrophages in kidney fibrosis) can further elucidate immune-fibrosis crosstalk .
Q. What biomarkers are used to confirm TG2 inhibition in preclinical studies?
- Direct TG2 activity: Biotin-cadaverine incorporation assays to measure transamidation activity .
- Myofibroblast markers: Reduced αSMA and FN expression via qPCR or immunofluorescence .
- ECM deposition: Quantification of TG2, FN, and TGFβ1 in matrix fractions using Western blot .
Advanced Research Questions
Q. How can researchers address contradictory data on TG2 inhibition efficacy across different fibrosis models?
Contradictions may arise from:
- Model-specific TG2 roles: TG2 promotes TGFβ1 activation in lung fibroblasts but may have distinct functions in hepatic or cardiac fibrosis .
- Inhibitor specificity: Validate target engagement using TG2-knockout cells or orthogonal assays (e.g., GTPase activity assays for allosteric inhibitors) .
- Dosage and timing: Optimize treatment windows (e.g., 72-hour exposure in IPF fibroblasts) to align with disease progression phases .
Q. What factors influence the optimal dosing of AA10 in in vitro vs. in vivo studies?
- In vitro: Cell permeability and incubation duration (e.g., 2.5 µM for cell-permeable inhibitors like 1–155 vs. 500 µM for impermeable R281) .
- In vivo: Pharmacokinetics (e.g., bioavailability, tissue penetration) and route (e.g., inhaled administration for lung-specific delivery) . Dose-response studies in animal models should correlate TG2 activity suppression with histopathological outcomes .
Q. Can AA10 be combined with other antifibrotic therapies, and what experimental designs are recommended?
Synergistic approaches include:
- TGFβ pathway inhibitors: Co-treatment with Alk5 inhibitors or TGFβ-neutralizing antibodies to disrupt myofibroblast differentiation .
- HDAC inhibitors: While HDAC inhibitors reactivate TG2 in cancer models, their interaction with AA10 in fibrosis requires caution due to opposing mechanisms .
- Radiotherapy: In cancer-associated fibrosis, AA10 may enhance radiosensitivity by impairing DNA repair pathways .
Q. How can researchers confirm TG2 target specificity of AA10 in complex biological systems?
- Genetic validation: Use TG2-knockout fibroblasts or siRNA-mediated knockdown to confirm phenotype rescue .
- Proteomic profiling: Compare AA10 effects in wild-type vs. TG2-deficient cells to rule off-target interactions .
- Structural studies: Molecular docking or cryo-EM to visualize AA10-TG2 binding, complemented by mutagenesis of catalytic residues .
Q. What are the critical differences in TG2 inhibition outcomes between in vitro and in vivo models?
- In vitro: Direct measurement of TG2 activity and ECM markers in controlled conditions .
- In vivo: Systemic effects (e.g., immune modulation, metabolic clearance) and compensatory pathways (e.g., upregulated FXIIIa in TG2-null models) may alter efficacy . Use longitudinal biomarkers (e.g., serum TGFβ1) to monitor dynamic responses .
Q. How does TG2 inhibition interact with epigenetic regulators like HDACs in fibrotic pathways?
HDAC inhibitors reactivate TG2 transcription in cancer via Myc-driven repression, potentially counteracting AA10 in fibrosis models . Co-treatment studies should assess TG2 expression dynamics and fibrosis endpoints (e.g., collagen deposition) to identify context-dependent interactions.
Q. What are the translational challenges in repurposing TG2 inhibitors like AA10 for clinical trials?
- Toxicity: Monitor off-target effects in organs with high basal TG2 activity (e.g., liver, vasculature) .
- Delivery: Optimize formulations for tissue specificity (e.g., inhaled AA10 for pulmonary fibrosis) .
- Patient stratification: Biomarker-guided enrollment (e.g., high TG2/αSMA in biopsies) to enrich responders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
